![molecular formula C20H27N3O4S B2440992 8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 2320179-16-4](/img/structure/B2440992.png)
8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
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Description
8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications
Caspase-3 Inhibitory Activity
Compounds structurally similar to the one have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a crucial role in apoptosis (programmed cell death). For example, a study described the synthesis of novel sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, showcasing their ability to noncompetitively and reversibly inhibit caspase-3, suggesting potential therapeutic applications in diseases where apoptosis is dysregulated (Kravchenko et al., 2005).
Antimicrobial Evaluation
Another area of application is the synthesis of quinoline derivatives with antimicrobial properties. Research has demonstrated that quinoline clubbed with sulfonamide moiety compounds exhibits significant activity against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Synthetic Methodologies
Studies also highlight innovative synthetic methodologies for constructing pyrroloquinoline derivatives, demonstrating versatile approaches to assembling complex molecular scaffolds. For instance, the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles offers new pathways for creating biologically active molecules, potentially including compounds similar to the subject of inquiry (Porashar et al., 2022).
properties
IUPAC Name |
6-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c24-19-3-2-15-12-18(13-16-4-8-23(19)20(15)16)28(25,26)22-7-1-6-21(9-10-22)17-5-11-27-14-17/h12-13,17H,1-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUAYSLPIQAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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